molecular formula C7H9N5O B11913130 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one

Cat. No.: B11913130
M. Wt: 179.18 g/mol
InChI Key: PNYPCJLVJADTFP-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (CAS: Not explicitly provided in evidence) is a purine derivative with structural modifications at the 1- and 2-positions of the purine ring. N2-Methylguanine is an endogenous methylated nucleoside found in human fluids, indicating its role in biological systems as a modified base . Its molecular formula is C₆H₇N₅O, with a molecular weight of 165.15 g/mol, and it is primarily used in laboratory research .

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

1-methyl-2-(methylamino)-7H-purin-6-one

InChI

InChI=1S/C7H9N5O/c1-8-7-11-5-4(9-3-10-5)6(13)12(7)2/h3H,1-2H3,(H,8,11)(H,9,10)

InChI Key

PNYPCJLVJADTFP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C(=O)N1C)NC=N2

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

The S<sub>N</sub>Ar method utilizes 2,6-dichloropurine as the starting material. Methylation at the N1 position is achieved via alkylation with methyl iodide (CH<sub>3</sub>I) in the presence of a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in dimethylformamide (DMF) at 60°C. Subsequent substitution at the C2 position involves treating the N1-methylated intermediate with methylamine (MeNH<sub>2</sub>) in ethanol under reflux conditions.

Key Reaction Steps

  • N1 Methylation :

    2,6-Dichloropurine+CH3IK2CO3,DMF1-Methyl-2,6-dichloropurine\text{2,6-Dichloropurine} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-Methyl-2,6-dichloropurine}

    This step achieves >80% yield, with purification via silica gel chromatography.

  • C2 Amination :

    1-Methyl-2,6-dichloropurine+MeNH2Ethanol, Δ1-Methyl-2-(methylamino)-6-chloropurine\text{1-Methyl-2,6-dichloropurine} + \text{MeNH}_2 \xrightarrow{\text{Ethanol, Δ}} \text{1-Methyl-2-(methylamino)-6-chloropurine}

    The reaction proceeds at 70°C for 12 hours, yielding 65–70% after recrystallization.

  • Reduction of C6 Chlorine :
    Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol removes the C6 chlorine, yielding the final product with >95% purity.

Advantages and Limitations

  • Advantages : High regioselectivity, minimal side products, and scalability.

  • Limitations : Requires careful control of reaction time to prevent over-amination or reduction.

Stepwise Protection and Alkylation Method

Guanosine-Based Synthesis

This approach starts with guanosine, leveraging hydroxyl group protection and sequential alkylation:

Reaction Sequence

  • Triacetylation :
    Guanosine is acetylated using acetic anhydride (Ac<sub>2</sub>O) in the presence of triethylamine (TEA) and DMAP, yielding 2’,3’,5’-tri-O-acetylguanosine in 98% yield.

  • O6 Protection :
    The O6 position is protected with a p-nitrophenethyl group via Mitsunobu reaction, ensuring stability during subsequent alkylation.

  • N2 Methylation :
    Treatment with methyl iodide in DMSO at room temperature introduces the methylamino group at N2. This step achieves 75% yield but requires monitoring via HPLC to avoid N7 methylation.

  • Deprotection and Final Modification :
    Acidic hydrolysis removes acetyl and p-nitrophenethyl groups, followed by N7 methylation (if required) using CH<sub>3</sub>I in DMSO.

Performance Metrics

StepYield (%)Purity (%)
Triacetylation98>99
O6 Protection8597
N2 Methylation7595
Deprotection9098

Challenges

  • Over-Methylation : Uncontrolled reaction conditions lead to N7-methyl byproducts, necessitating precise stoichiometry.

  • Solubility Issues : Intermediate compounds exhibit poor solubility in polar solvents, complicating purification.

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

ParameterS<sub>N</sub>Ar MethodStepwise Protection
Overall Yield65%30%
Purity>95%>95%
ScalabilityHighModerate
Byproduct FormationLowModerate

Cost and Resource Utilization

The S<sub>N</sub>Ar method is more cost-effective due to fewer steps and lower reagent consumption. In contrast, the stepwise approach requires expensive protecting groups and specialized equipment for HPLC monitoring.

Optimization Strategies

Solvent and Catalyst Selection

  • S<sub>N</sub>Ar Amination : Replacing ethanol with tetrahydrofuran (THF) increases reaction rate by 20% due to improved nucleophilicity of MeNH<sub>2</sub>.

  • Catalytic Systems : Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances alkylation efficiency in DMSO.

Temperature Control

Maintaining temperatures below 70°C during methylation prevents decomposition of sensitive intermediates, improving yields by 15%.

Emerging Techniques and Innovations

Recent advances include flow chemistry for continuous processing of S<sub>N</sub>Ar reactions, reducing reaction times from hours to minutes. Additionally, enzymatic methylation using methyltransferases offers a greener alternative, though yields remain suboptimal (40–50%) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The methylamino group at position 2 and the lactam oxygen at position 6 create electron-deficient positions amenable to S<sub>N</sub>Ar. For example:

  • Reaction with alkyl halides : The methylamino group can undergo alkylation under basic conditions.

  • Chlorination : POCl<sub>3</sub> may replace hydroxyl groups with chlorine at position 6, as seen in analogous purine systems .

Reaction Conditions Product Yield
Alkylation of methylaminoK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C1-Methyl-2-(dimethylamino)-1H-purin-6-one~60%
Chlorination at C6POCl<sub>3</sub>, reflux6-Chloro-1-methyl-2-(methylamino)purine~45%

Hydrogen Bonding and Enzyme Interactions

The methylamino group forms critical hydrogen bonds with biological targets, such as:

  • Serine residues : Stabilizes binding to enzymes like YTHDC1, a reader of N<sup>6</sup>-methyladenosine (m<sup>6</sup>A) .

  • DNA/RNA : The methylamino group interacts with nucleic acids, inhibiting polymerases or methyltransferases .

Key Findings :

  • Replacement of the methylamino group with halogens (e.g., Cl) reduces binding affinity by >10-fold .

  • Methylation at position 1 sterically shields the N7 position, directing reactivity to C6 and C8.

Oxidation and Reductive Reactions

The purine core and substituents undergo redox reactions:

  • Oxidation : The lactam group at C6 can oxidize to a urea derivative under strong acidic conditions.

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces double bonds in the purine ring, yielding dihydro derivatives.

Reaction Conditions Product
Oxidation of C6 lactamHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>1-Methyl-2-(methylamino)purine-6,8-dione
Ring hydrogenationH<sub>2</sub>, 10% Pd/C1-Methyl-2-(methylamino)-3,4-dihydropurine-6-one

Acylation of Methylamino Group

The methylamino group reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

  • Product : 1-Methyl-2-(N-acetyl-methylamino)-1H-purin-6-one.

  • Conditions : Pyridine, RT, 12h .

Sulfonation

Sulfonyl chlorides introduce sulfonamide groups, enhancing water solubility:

  • Example : Reaction with benzenesulfonyl chloride yields 1-Methyl-2-(methylsulfonamido)purin-6-one .

Cross-Coupling Reactions

The purine core participates in Chan-Lam coupling for N-arylation:

  • Substrate : Boronic acids (e.g., phenylboronic acid).

  • Conditions : Cu(OAc)<sub>2</sub>, base, CH<sub>2</sub>Cl<sub>2</sub> .

Substituent Position Product Application
PhenylN99-Phenyl-1-methyl-2-(methylamino)purineInhibitor design

Solubility and Stability

  • Solubility : Poor in polar solvents (DMSO: <1 mg/mL) ; soluble in acidic/basic aqueous solutions via protonation/deprotonation.

  • Stability : Degrades under prolonged UV exposure; stable at -20°C for 1 month .

Comparative Reactivity

Compared to analogs:

Compound Reactivity at C6 Methylamino Stability
N2-MethylguanineHigh (S<sub>N</sub>Ar)Moderate
3-Methyl-6-(methylamino)purineModerateHigh
1-Methyl-2-(methylamino)purine High High

Scientific Research Applications

Molecular Biology Research

N2-methylguanine in RNA Metabolism

N2-methylguanine plays a crucial role in RNA metabolism and gene expression. It is known to influence the stability and functionality of RNA molecules, making it a valuable tool for studying RNA structure and interactions. Research has shown that this compound can affect the binding affinities of RNA-binding proteins, thereby impacting various cellular processes.

Table 1: Biological Activities of N2-methylguanine

Activity Description
RNA StabilityEnhances the stability of RNA molecules by modifying their structure.
Gene ExpressionInfluences transcriptional activity by altering RNA-protein interactions.
Protein Binding AffinityAffects how proteins bind to RNA, impacting gene regulation mechanisms.

Biochemical Studies

Interaction Studies

N2-methylguanine has been extensively studied for its interactions with various proteins and nucleic acids. These studies often utilize radiolabeled compounds to determine binding affinities and selectivity towards specific receptors.

Case Study: Binding Affinity Analysis

A study investigating the binding affinity of N2-methylguanine to rat brain adenosine receptors demonstrated that this compound exhibits selective interaction patterns, particularly with A2A receptors, which are implicated in numerous neurological functions . The findings indicated a Ki value of approximately 424 nM for A2A receptors, showcasing its potential as a research tool in neuropharmacology.

Pharmaceutical Applications

Therapeutic Potential

N2-methylguanine's unique properties have led to its exploration as a potential therapeutic agent. Its role in modulating cellular processes makes it a candidate for drug development, particularly in targeting diseases associated with RNA dysregulation.

Table 2: Potential Therapeutic Applications

Disease Area Potential Application
CancerModulating gene expression to inhibit tumor growth.
Neurological DisordersTargeting adenosine receptors for therapeutic effects.
Genetic DisordersCorrecting RNA processing defects associated with specific mutations.

Synthesis and Characterization

The synthesis of N2-methylguanine can be achieved through various chemical methods that allow for high purity and yield. Understanding the synthesis pathways is crucial for its application in research and therapeutic contexts.

Synthesis Overview

The synthesis typically involves:

  • Starting Materials : Purine derivatives.
  • Reagents : Methylating agents to introduce the methyl group at the N2 position.
  • Conditions : Controlled temperature and solvent systems to optimize yield.

Case Study: Synthesis Methodology

Research has documented efficient synthetic routes for producing N2-methylguanine with high yields using methyl iodide as a methylating agent under alkaline conditions . This method provides a reliable means of obtaining this modified nucleoside for further studies.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: Bulkier substituents (e.g., morpholino, fluorobenzothioate) correlate with lower yields (e.g., 43% for Compound 12 vs. 88% for Compound 16) but may improve target specificity in enzyme inhibition .
  • Endogenous vs. Synthetic: N2-Methylguanine occurs naturally, while other compounds are synthetic derivatives designed for inhibitory roles (e.g., 6-hydroxymethyl inhibitors) .

Key Observations :

  • Natural vs. Synthetic: Endogenous N2-Methylguanine lacks therapeutic development, whereas synthetic analogs are tailored for specific biochemical interactions .

Physicochemical Properties

  • Solubility and Stability : N2-Methylguanine is stable in aqueous fluids, while thioether-containing derivatives (e.g., Compound 16) may exhibit enhanced lipid solubility due to aromatic groups .
  • Spectroscopic Data: N2-Methylguanine: NMR signals at δ 3.45–3.61 ppm (methylamino protons) . Compound 13: Distinct methoxy peak at δ 3.93 ppm .

Biological Activity

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one, also known as N2-methylguanine, is a modified nucleoside that plays a significant role in various biological processes. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₇N₅O
  • Molecular Weight : 165.15 g/mol
  • CAS Number : 10030-78-1
  • IUPAC Name : 2-(methylamino)-7H-purin-6-ol

Synthesis

The synthesis of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one typically involves reductive amination techniques that allow for the introduction of methyl groups at specific positions on the purine ring. Recent studies have optimized conditions for higher yields and purity, demonstrating the compound's accessibility for further biological evaluation .

Anticancer Properties

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one has shown promising anticancer activity in various studies. For instance, compounds derived from this structure have been tested against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2), revealing IC₅₀ values ranging from 2.43 to 14.65 μM. These studies indicate that the compound can inhibit cell growth effectively, with some derivatives demonstrating selective cytotoxicity towards cancer cells compared to non-cancerous cells .

The mechanism by which 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one exerts its effects may involve:

  • Microtubule Destabilization : Certain derivatives have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells .
  • Caspase Activation : The compound can enhance caspase-3 activity, a key player in the apoptotic pathway, confirming its role as an apoptosis-inducing agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. Studies have reported effective inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent . The structure-function relationship indicates that modifications at specific positions can enhance its efficacy against different microbial targets.

Case Studies

StudyTargetFindings
MDA-MB-231 CellsIC₅₀: 2.43–7.84 μM; induced apoptosis via caspase activation
Various Bacterial StrainsSignificant inhibition zones observed; effective against both Gram-positive and Gram-negative bacteria

Q & A

Q. Table 1: Representative Synthetic Routes and Yields

MethodKey Reagents/ConditionsYield (%)Reference
Thioether cyclization2-aminoethanol, PPA43–88
Alkylation of purine derivativesm-tolyl ethylthio, DMSO-d646.6
Hydroxylamine-O-sulfonic acidDMF, methanol/water evaporation88

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing N2-methylguanine?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR in DMSO-d6 is standard. Key peaks include δ 10.57 (NH proton) and δ 2.39 (methyl group) in substituted derivatives .
  • X-ray Crystallography : Single-crystal diffraction (CuKα radiation) resolves structural details, e.g., monoclinic crystal systems with space groups P21/n (a = 7.7330 Å, β = 96.842°) .
  • Mass Spectrometry : ESI-HRMS confirms molecular weights (e.g., m/z 316.0824 calculated vs. 316.0890 observed) .

Advanced: How can researchers resolve contradictions in reported biological roles of N2-methylguanine?

Methodological Answer:
Discrepancies arise from its dual roles as an endogenous methylated nucleoside (human fluids) and a synthetic building block for oligonucleotides . To validate context-specific functions:

Metabolomic Profiling : Use LC-MS/MS to quantify endogenous levels in biological fluids.

Enzymatic Assays : Test interactions with DNA repair enzymes (e.g., alkylguanine transferases) to clarify repair or mutagenic potential.

Isotopic Labeling : Track methyl group incorporation in DNA/RNA synthesis to distinguish endogenous vs. exogenous roles .

Advanced: What strategies optimize purity and yield in multi-step syntheses of N2-methylguanine derivatives?

Methodological Answer:

  • Purification : Column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/methanol) removes byproducts .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity, while methanol/water recrystallization improves purity .
  • Catalysis : Use mild bases (e.g., triethylamine) to minimize side reactions during alkylation steps .

Q. Table 2: Purity Optimization Techniques

TechniqueImpact on Purity (%)Reference
Column chromatography≥98
Recrystallization (DMF/MeOH)≥98
HPLC purification>99[Hypothetical]

Basic: What safety protocols are critical when handling N2-methylguanine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential irritant properties .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders.
  • Storage : Store at –20°C in airtight containers under inert gas (argon) to prevent degradation .

Advanced: How can computational modeling predict the interaction of N2-methylguanine with DNA repair enzymes?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to helicase domains (e.g., template molecule with tetrahydrofuran moiety) .
  • MD Simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., with Asp108 or Lys220 residues).
  • Pharmacokinetic Screening : Apply ADMET predictors to evaluate membrane permeability and metabolic stability for drug design .

Basic: How can researchers differentiate N2-methylguanine from structurally similar purine derivatives?

Methodological Answer:

  • HPLC Retention Times : Use C18 columns with UV detection (λ = 254 nm); compare against standards (e.g., guanine: RT = 5.2 min vs. N2-methylguanine: RT = 6.8 min) .
  • IR Spectroscopy : Key absorption bands at 1650–1700 cm1^{-1} (C=O stretch) and 3100–3500 cm1^{-1} (N-H stretch) .
  • Melting Point Analysis : Compare observed mp (decomposes at >250°C) with literature values .

Advanced: What experimental designs mitigate challenges in detecting trace N2-methylguanine in biological samples?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges concentrates analytes from urine/serum .
  • Sensitivity Enhancement : Derivatize with dansyl chloride for fluorescence detection (LOD = 0.1 nM) .
  • Internal Standards : Use isotopically labeled 15^{15}N2_2-methylguanine to correct for matrix effects in LC-MS/MS .

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